

Technical Guide: Spectroscopic Characterization of Ethyl 5-oxodecanoate

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Compound of Interest

Compound Name: Ethyl 5-oxodecanoate

CAS No.: 93919-00-7

Cat. No.: B1305073

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Executive Summary & Chemical Profile

Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized

-keto ester utilized primarily as a high-value intermediate in organic synthesis and a flavoring agent characterized by creamy, fruity notes. Its dual-functional nature—possessing both an ester and a ketone moiety—presents a unique spectroscopic signature essential for purity assessment and structural validation.

Chemical Identity

Parameter	Detail
IUPAC Name	Ethyl 5-oxodecanoate
CAS Number	93919-00-7
Molecular Formula	C ₁₂ H ₂₂ O ₃
Molecular Weight	214.30 g/mol
FEMA Number	4457
Solubility	Soluble in ethanol, chloroform; Insoluble in water

Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for identifying "ghost peaks" arising from precursors.

Primary Synthesis Route: The most robust synthesis involves the ring-opening of glutaric anhydride via a Grignard reagent (Pentylmagnesium bromide), followed by Fischer esterification.

- **Nucleophilic Attack:** PentylMgBr attacks glutaric anhydride

5-oxodecanoic acid.

- **Esterification:** 5-oxodecanoic acid + Ethanol (

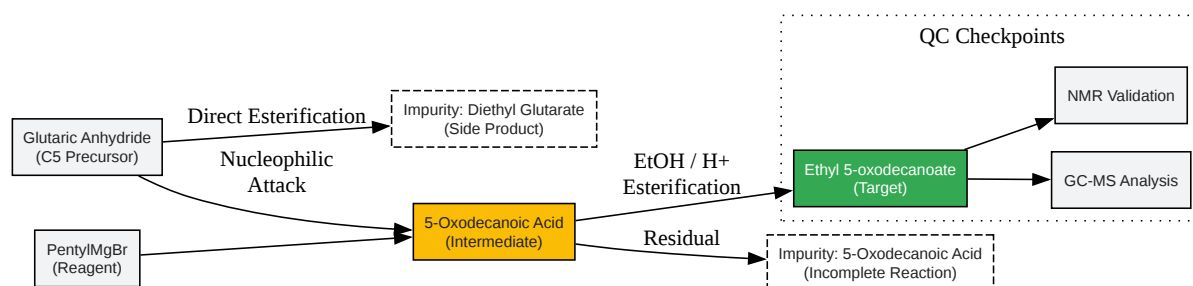
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Ethyl 5-oxodecanoate.

Common Impurities:

- **5-Oxodecanoic Acid:** Incomplete esterification (Broad OH stretch in IR).
- **Diethyl Glutarate:** Side reaction if anhydride decomposes or reacts with ethanol directly.
- **Decan-5-ol derivative:** If over-reduction occurs.

Visualization: Synthesis & Impurity Logic



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Figure 1: Synthesis pathway highlighting origins of potential spectroscopic impurities.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The molecule consists of three distinct zones: the ethyl ester head, the ketone core, and the alkyl tail.

H NMR (Proton) Assignment

Solvent: CDCl_3 | Frequency: 400-600 MHz

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic (Causality)
-O-CH ₂ -	4.12	Quartet (Hz)	2H	Deshielded by electronegative oxygen of the ester. Distinctive ethyl quartet.
-CO-CH ₂ - (C4, C6)	2.40 - 2.50	Multiplet/Overlapping Triplets	4H	-protons to the ketone. Both C4 and C6 are deshielded by the C=O group.
-CH ₂ -CO-O- (C2)	2.32	Triplet (Hz)	2H	-protons to the ester carbonyl. Slightly less deshielded than ketone -protons.
-CH ₂ - (C3)	1.90	Quintet	2H	-protons to both carbonyls. Shielded relative to , but deshielded relative to bulk chain.
Chain (C7-C9)	1.28 - 1.35	Multiplet	6H	Bulk methylene envelope.
Ester -CH ₃	1.25	Triplet (Hz)	3H	Terminal methyl of the ethyl group.

Tail -CH ₃ (C10)	0.89	Triplet (Hz)	3H	Terminal methyl of the pentyl chain.
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C NMR (Carbon) Assignment

- Carbonyls: Two distinct peaks in the low field.
 - Ketone (C5): ~210 ppm (Characteristic of aliphatic ketones).
 - Ester (C1): ~173 ppm (Characteristic of esters).
- Backbone:
 - -O-CH₂-: ~60.2 ppm.
 - -Carbons (C4, C6): ~42 ppm (Deshielded by ketone).
 - -Carbon (C2): ~33 ppm (Deshielded by ester).

Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by fragmentation driven by the two carbonyl groups.

- Molecular Ion (): m/z 214 (Often weak).
- Base Peak: Likely m/z 88 or 58 (McLafferty rearrangements).

Key Fragmentation Pathways:

- McLafferty Rearrangement (Ester Site):
 - Requires -hydrogen (available at C4).

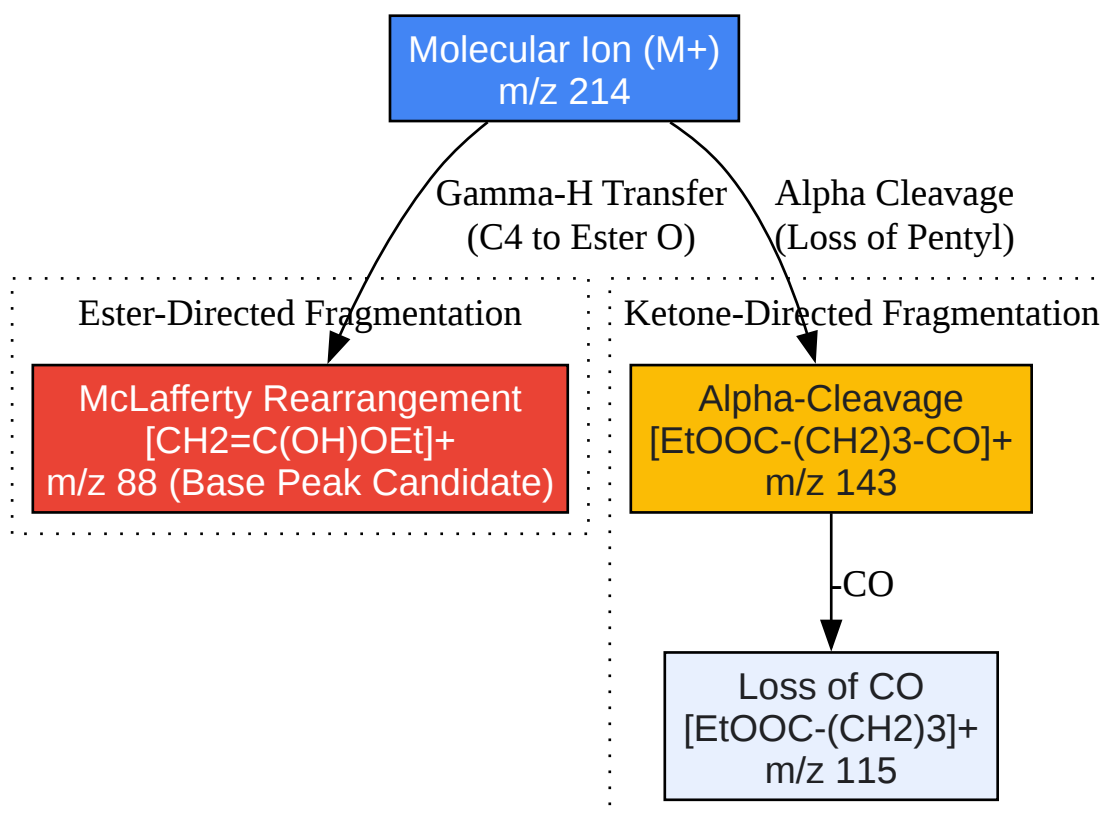
- Cleavage between C2 and C3.
- Fragment:

m/z 88. (Diagnostic for ethyl esters).
- -Cleavage (Ketone Site):
 - Cleavage adjacent to C5.
 - Loss of pentyl group

Acylium ion

.
 - Fragment: m/z 143.
- McLafferty Rearrangement (Ketone Site):
 - Rearrangement involving the pentyl chain.
 - Fragment: m/z 58 (Acetone-like fragment) or m/z 158 (Loss of propene equivalent).

Visualization: MS Fragmentation Logic



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Figure 2: Primary fragmentation pathways explaining the mass spectral fingerprint.

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film

The IR spectrum serves as a rapid "fingerprint" for functional group verification.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
2960 - 2850	C-H Stretch	Aliphatic C-H stretching (Alkane chain).
1735 - 1750	C=O Stretch (Ester)	Sharp, strong band. Higher frequency due to ester oxygen.
1715 - 1720	C=O Stretch (Ketone)	Strong band. Distinct from ester carbonyl; often appears as a shoulder or resolved doublet with the ester peak.
1180 - 1200	C-O Stretch	C-O-C stretching of the ester group.

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

Objective: Confirm purity >95% and identify volatile impurities.

- Dilution: Weigh 20 mg of **Ethyl 5-oxodecanoate** into a 20 mL scintillation vial.
- Solvent: Add 10 mL of HPLC-grade Dichloromethane (DCM) or Hexane.
- Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
- Injection: Inject 1 µL into the GC inlet (Split ratio 50:1).
 - Column: DB-5ms or equivalent (30m x 0.25mm).
 - Temp Program: 60°C (2 min)
10°C/min
280°C.

Protocol B: NMR Sample Setup

Objective: Structural elucidation.

- Solvent Choice: Use CDCl_3 (Chloroform-d) with 0.03% TMS as internal standard.
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
 - Note: High concentration is preferred for

C acquisition.

- Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
- Acquisition:
 - H: 16 scans, 1s relaxation delay.
 - C: 512-1024 scans (due to lower sensitivity).

References

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